molecular formula C26H30F2N2O2 B12756776 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one CAS No. 134069-73-1

8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one

Cat. No.: B12756776
CAS No.: 134069-73-1
M. Wt: 440.5 g/mol
InChI Key: RQCQFYAOSOZJQQ-UHFFFAOYSA-N
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Description

8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorophenyl groups, a spirocyclic structure, and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, including the formation of the spirocyclic core and the introduction of fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This step typically involves cyclization reactions under controlled conditions to form the spirocyclic structure.

    Introduction of Fluorophenyl Groups: This can be achieved through nucleophilic substitution reactions using appropriate fluorinated reagents.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
  • 8-(4,4-Bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one

Uniqueness

8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure

Properties

CAS No.

134069-73-1

Molecular Formula

C26H30F2N2O2

Molecular Weight

440.5 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-ethyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C26H30F2N2O2/c1-3-30-19(2)26(32-25(30)31)14-17-29(18-15-26)16-4-5-24(20-6-10-22(27)11-7-20)21-8-12-23(28)13-9-21/h6-13,24H,2-5,14-18H2,1H3

InChI Key

RQCQFYAOSOZJQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O

Origin of Product

United States

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